(R)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride

Neuroscience Tryptophan Metabolism Serotonin Modulation

Specifically source (R)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride (CAS 93960-21-5, >98% HPLC). This D-enantiomer is a critical chiral building block for GnRH antagonists (degarelix, ganirelix) and radiolabeled peptides. The 3-pyridyl isomer provides a unique intermediate hydrophilicity (logD = -2.5 ± 0.1) and renal retention profile distinct from 2- and 4-pyridyl regioisomers, which is essential for reproducible pharmacokinetic fine-tuning. As a non-interacting negative control in neuroscience assays, its stereochemical identity is guaranteed by specific rotation [-16° to -20°].

Molecular Formula C8H12Cl2N2O2
Molecular Weight 239.1 g/mol
CAS No. 93960-21-5
Cat. No. B1320709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride
CAS93960-21-5
Molecular FormulaC8H12Cl2N2O2
Molecular Weight239.1 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CC(C(=O)O)N.Cl.Cl
InChIInChI=1S/C8H10N2O2.2ClH/c9-7(8(11)12)4-6-2-1-3-10-5-6;;/h1-3,5,7H,4,9H2,(H,11,12);2*1H/t7-;;/m1../s1
InChIKeyXORPRVNSFLBKBG-XCUBXKJBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride (CAS 93960-21-5): Sourcing & Baseline Properties for Research and Development


(R)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride (CAS 93960-21-5), also known as 3-(3-Pyridyl)-D-alanine dihydrochloride, is a non-proteinogenic D-enantiomer of a pyridine-substituted alanine derivative [1]. As a dihydrochloride salt, it is typically supplied as a white to almost white crystalline solid with a purity of >98.0% (HPLC) and a specific rotation of [α]20/D between -16.0° and -20.0° (c=1, H2O), which serves as a critical quality metric for enantiomeric identity . Its molecular formula is C8H12Cl2N2O2 with a molecular weight of 239.10 g/mol, and it is primarily utilized as a chiral building block in peptide synthesis and medicinal chemistry applications .

Why Substituting (R)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride with Generic Analogs or Regioisomers Compromises Experimental Outcomes


While pyridylalanine derivatives share a common scaffold, substitution with the incorrect enantiomer, regioisomer, or free base form can introduce profound variability in biological activity and synthetic outcomes [1]. The D-configuration at the α-carbon (specific rotation of approx. -18.0° ) is essential for stereospecific interactions, as the L-enantiomer can exhibit opposite or null pharmacological effects [2]. Furthermore, the 3-pyridyl substitution confers distinct electronic properties and biological profiles compared to its 2- and 4-pyridyl regioisomers, directly impacting receptor binding affinity, metabolic stability, and in vivo biodistribution [3]. These differences are not reliably predicted by in silico models alone, making precise sourcing of this specific compound critical for reproducible research.

Quantitative Differentiation of (R)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride: A Comparator-Based Evidence Guide


Enantiomer-Specific Pharmacodynamics: D-3-Pyridylalanine Is Biologically Inert in Serotonergic Pathways Unlike the Active L-Enantiomer

The biological activity of 3-pyridylalanine is strictly enantiomer-dependent. In a direct comparative in vivo study in male Wistar rats, administration of the L-3-pyridylalanine enantiomer (at 50 mg/kg) produced a significant and sustained increase in brain serotonin (5-HT) concentration (maintained for at least 96 hours) and decreased liver tryptophan pyrrolase activity. In stark contrast, administration of D-3-pyridylalanine at an equivalent dose had no effect on brain serotonin concentration or on any of the tryptophan-serotonin metabolizing enzymes assessed [1]. This demonstrates that for any research targeting serotonergic or tryptophan-related pathways, the D-enantiomer serves as a critical negative control or an inert scaffold, whereas the L-enantiomer is the active principle. Using the racemic DL-mixture would introduce confounding activity.

Neuroscience Tryptophan Metabolism Serotonin Modulation

Regioisomeric Potency in Anti-Inflammatory Models: 3-Pyridylalanine Exhibits 3-4x Greater Activity Than 2- and 4- Regioisomers

The position of the nitrogen atom on the pyridine ring is a critical determinant of biological activity. In a classic carrageenin-induced rat paw edema model, the racemic mixture dl-3-pyridylalanine (3-PA) was shown to be 3 times more active than dl-2-pyridylalanine (2-PA) and 4 times more active than dl-4-pyridylalanine (4-PA) [1]. Furthermore, the regioisomers exhibited divergent effects on granuloma formation and their interaction with cortisone; 2-PA reduced granuloma development, while 3-PA did not affect it when given alone but inhibited the action of cortisone [1]. This evidence underscores that 3-pyridylalanine (and by extension its D-enantiomer) possesses a unique pharmacological fingerprint compared to its 2- and 4- substituted analogs.

Inflammation Pharmacology Drug Discovery

Regioisomeric Effects on Receptor Affinity and In Vivo Distribution: 3-Pal Confers Intermediate Hydrophilicity and Distinct Renal Retention in Radioligands

In the context of peptide-based radioligands targeting the somatostatin receptor subtype 2 (SST2), the substitution of a native tyrosine with a pyridylalanine regioisomer at position 3 of the antagonist LM3 revealed isomer-specific effects on hydrophilicity and biodistribution. When incorporated into [177Lu]Lu-DOTA-[xPal3]-LM3, the measured logD values, a measure of hydrophilicity, increased in the order: l2Pal (-2.3 ± 0.1) < 3Pal (-2.5 ± 0.1) < 4Pal (-2.6 ± 0.1) [1]. Notably, while all three isomers maintained high SST2 affinity, [177Lu]Lu-DOTA-[3Pal3]-LM3 demonstrated uniquely high and prolonged retention in renal tissue, with over 60% of the peptide remaining intact 1 hour post-injection [1]. This was attributed to the specific electronic density dissymmetry of the 3-pyridyl group influencing interactions with kidney transporters.

Nuclear Medicine Somatostatin Receptor Radioligand Therapy

Validated Use as a Key Chiral Building Block in Potent Peptide Therapeutics

The D-3-pyridylalanine moiety is a validated pharmacophore incorporated into several clinically relevant peptide drugs. It is a documented constituent of multiple potent gonadotropin-releasing hormone (GnRH) antagonists, including degarelix, ganirelix, and ozarelix . In the development of LHRH super-agonists, the incorporation of D-3-pyridylalanine at position 6 resulted in analogs with significantly enhanced potency compared to natural LHRH, while also demonstrating reduced metabolic reactivity [1]. This established role in approved and advanced therapeutic candidates provides a high degree of confidence for researchers aiming to synthesize novel bioactive peptides.

Peptide Synthesis GnRH Antagonists Therapeutic Development

Validated Applications of (R)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride in Research & Development


Synthesis of Peptide-Based Therapeutics and GnRH Antagonists

As a direct consequence of its established role in GnRH antagonists like degarelix and ganirelix , (R)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride is a preferred building block in solid-phase peptide synthesis (SPPS) for generating novel peptide hormones and receptor antagonists. Its D-configuration confers resistance to proteolytic degradation, a key advantage in developing stable therapeutic peptides [1].

Development of Stereospecific Radioligands for Nuclear Medicine

This compound is specifically indicated for the synthesis of radiolabeled peptides where the 3-pyridyl isomer is desired. As demonstrated in somatostatin antagonist research, the 3-pyridylalanine confers a unique intermediate hydrophilicity (logD = -2.5 ± 0.1) and distinct renal retention profile compared to its 2- and 4-pyridyl isomers [2]. This makes it a critical reagent for fine-tuning the pharmacokinetics of imaging and therapeutic radiopharmaceuticals.

As an Inert Chiral Scaffold in Tryptophan/Serotonin Pathway Research

In neuroscience and metabolic studies, the D-enantiomer of 3-pyridylalanine serves as an essential control. The data showing that it has no effect on brain serotonin concentration or tryptophan-metabolizing enzymes, in stark contrast to the active L-enantiomer [3], positions it as a valuable, non-interacting chiral scaffold for designing probes or as a negative control in assays targeting these pathways.

Total Synthesis of Complex Alkaloids and Natural Product Analogs

The compound has demonstrated utility as a starting material in the formal synthesis of antitumor antibiotics such as porothramycins A and B [4]. Its use in a Zincke pyridinium ring-opening/ring-closing cascade highlights its value in complex organic synthesis for constructing the pyrrolobenzodiazepinone core, a scaffold of significant interest in cancer research.

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